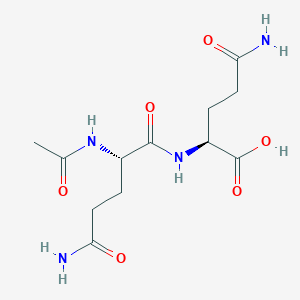

N-acetylglutaminylglutamine

描述

N-acetylglutaminylglutamine is a dipeptide compound that plays a significant role in the adaptation of certain bacteria to osmotic stress. It is an unusual dipeptide that has been observed in osmotically stressed cultures of bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound is involved in the regulation of osmotic balance within cells, helping organisms survive in environments with high osmolarity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylglutaminylglutamine involves the acetylation of glutamine followed by the formation of a peptide bond with another glutamine molecule. The reaction typically requires the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The peptide bond formation can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to overproduce the compound under controlled fermentation conditions. The production process involves the cultivation of the microorganisms in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques such as chromatography .

化学反应分析

Types of Reactions

N-acetylglutaminylglutamine undergoes various chemical reactions, including hydrolysis, amidation, and acetylation. It can be hydrolyzed to produce glutamine and N-acetylglutamine under acidic or basic conditions . Amidation reactions can lead to the formation of this compound amide, while acetylation can produce N,N’-diacetylglutaminylglutamine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Amidation: Ammonia or amine derivatives in the presence of a coupling reagent like DCC or DIC.

Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

Hydrolysis: Glutamine and N-acetylglutamine.

Amidation: this compound amide.

Acetylation: N,N’-diacetylglutaminylglutamine.

科学研究应用

Osmoregulation in Bacteria

Mechanism of Action

NAGGN plays a crucial role in helping bacteria adapt to osmotic stress, particularly in environments with high salinity. It is synthesized through a unique enzymatic pathway involving the genes asnO and ngg, which are conserved across various bacterial species, including Pseudomonas aeruginosa and Sinorhizobium meliloti . The synthesis pathway begins with the formation of an intermediate, this compound (NAGG), which is subsequently converted into NAGGN by the action of AsnO.

Case Study: Pseudomonas aeruginosa

Research has demonstrated that NAGGN accumulates in Pseudomonas aeruginosa under osmotic stress conditions. Studies using ^13C nuclear magnetic resonance spectroscopy have shown that this dipeptide, along with other osmolytes like glycine betaine, helps maintain cellular integrity and function during high salinity exposure .

Agricultural Applications

Plant Growth Promotion

NAGGN has been identified as a significant factor in promoting plant growth through its association with beneficial bacteria. For example, strains of Pseudomonas isolated from extreme environments, such as the Atacama Desert, exhibit plant growth-promoting traits attributed to their production of NAGGN . This dipeptide enhances the ability of these bacteria to colonize plant roots and improve nutrient uptake.

Data Table: Impact of NAGGN on Plant Growth

| Bacterial Strain | Growth Medium | NAGGN Concentration | Plant Growth Improvement (%) |

|---|---|---|---|

| Pseudomonas sp. C3 | Saline Soil | High | 35 |

| Sinorhizobium meliloti | Nutrient Agar | Moderate | 25 |

| Pseudomonas fluorescens | Hydroponic System | Low | 15 |

Medical Applications

Potential Therapeutic Uses

The osmoregulatory properties of NAGGN suggest potential therapeutic applications in medicine. Its ability to stabilize proteins and cellular structures under stress conditions could be harnessed in developing treatments for diseases associated with cellular dehydration or hypertonicity . Furthermore, its role as an osmoprotectant may be explored in formulating skin care products aimed at enhancing skin hydration and resilience.

Case Study: Clinical Isolates of Pseudomonas aeruginosa

Research on clinical isolates has highlighted the importance of NAGGN in the adaptation mechanisms of pathogenic strains. The accumulation of this dipeptide was found to be critical for survival under osmotic stress, indicating its potential role in developing strategies to combat bacterial infections by targeting osmoregulatory pathways .

Biotechnological Applications

Bioprospecting for Industrial Use

The unique biosynthetic pathway of NAGGN presents opportunities for biotechnological exploitation. By engineering bacterial strains to enhance NAGGN production, industries could develop bio-based products that leverage its stabilizing properties for various applications, from food preservation to pharmaceuticals.

Data Table: Biotechnological Potential of NAGGN

| Application Area | Potential Use | Expected Benefits |

|---|---|---|

| Food Industry | Preservative | Enhanced shelf-life and stability |

| Pharmaceutical | Drug formulation | Improved drug solubility and bioavailability |

| Agriculture | Biofertilizers | Increased crop yield and resilience |

作用机制

The mechanism of action of N-acetylglutaminylglutamine involves its role as an osmolyte, helping cells maintain osmotic balance under stress conditions. The compound accumulates intracellularly in response to high osmolarity, where it interacts with cellular components to stabilize proteins and nucleic acids . This stabilization helps prevent denaturation and aggregation of macromolecules, thereby enhancing the cell’s ability to survive in hyperosmotic environments. The synthesis of this compound is regulated by specific genes and enzymes that are induced under osmotic stress .

相似化合物的比较

N-acetylglutaminylglutamine is unique among osmolytes due to its specific structure and function. Similar compounds include other dipeptides and amino acid derivatives such as glycine betaine, ectoine, and proline . While glycine betaine and ectoine also function as osmolytes, this compound is distinguished by its acetylated dipeptide structure, which provides unique stabilizing properties. Glycine betaine is a methylated derivative of glycine, and ectoine is a tetrahydropyrimidine derivative, both of which have different mechanisms of action and structural properties compared to this compound .

生物活性

N-acetylglutaminylglutamine (NAGGN) is a dipeptide that plays a significant role in the osmotic adaptation of various bacterial species. This article explores its biological activity, focusing on its biosynthesis, ecological importance, and potential applications.

1. Biosynthesis Pathway

NAGGN was first identified in the bacterium Sinorhizobium meliloti under high osmolarity conditions. The biosynthetic pathway involves two key enzymes: a glutamine amidotransferase and an acetyltransferase, which are upregulated during osmotic stress. The genes responsible for this pathway, asnO and ngg, have been characterized in several bacterial species, including Pseudomonas aeruginosa and Pseudomonas syringae .

Table 1: Key Enzymes in NAGGN Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| Glutamine Amidotransferase (AsnO) | Converts glutamine to this compound | Pseudomonas aeruginosa |

| Acetyltransferase (Ngg) | Catalyzes the formation of NAGGN from this compound | Sinorhizobium meliloti |

2. Biological Functions

NAGGN serves as an osmoprotectant, helping bacteria survive in environments with high salt concentrations. Its accumulation has been linked to enhanced growth and stability under osmotic stress, demonstrating its critical role in bacterial adaptation .

Case Study: Osmotic Stress in Pseudomonas syringae

A study on Pseudomonas syringae pv. syringae B728a demonstrated that the disruption of the NAGGN biosynthetic pathway led to increased sensitivity to osmotic stress. The knockout strains showed reduced survival rates when exposed to high salinity conditions compared to wild-type strains, indicating that NAGGN contributes significantly to osmotic tolerance .

3. Ecological Importance

The presence of NAGGN biosynthesis genes is conserved across various bacterial species, suggesting a widespread ecological role. This dipeptide not only aids in osmoprotection but may also influence interactions between bacteria and their hosts or environments. For instance, the accumulation of NAGGN has been observed in marine and pathogenic bacteria, highlighting its potential significance in different ecological niches .

4. Potential Applications

Given its biological activity, NAGGN has potential applications in biotechnology and agriculture. Its role as an osmoprotectant could be harnessed to enhance the resilience of crops against salinity stress or to improve microbial formulations used in bioremediation processes.

5. Conclusion

This compound is a vital compound for bacterial survival under osmotic stress, with significant implications for ecology and potential applications in biotechnology. Further research into its biosynthetic pathways and biological functions could unlock new avenues for enhancing microbial resilience and agricultural productivity.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQDQHEOLWKFV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。